molecular formula C12H16F3NO B3171701 4-(Isopentyloxy)-3-(trifluoromethyl)aniline CAS No. 946697-36-5

4-(Isopentyloxy)-3-(trifluoromethyl)aniline

Cat. No.: B3171701
CAS No.: 946697-36-5
M. Wt: 247.26 g/mol
InChI Key: AVSLMZBOOKAYGV-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-3-(trifluoromethyl)aniline (CAS: 946697-36-5) is a fluorinated aniline derivative with the molecular formula C₁₂H₁₆F₃NO and a molecular weight of 247.26 g/mol . Its structure consists of an aniline core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an isopentyloxy (-O-(CH₂)₂CH(CH₃)₂) group at the 4-position. Key physicochemical properties include a predicted pKa of 4.01, boiling point of 308.7±42.0°C, and density of 1.146±0.06 g/cm³ .

Properties

IUPAC Name

4-(3-methylbutoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(16)7-10(11)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLMZBOOKAYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction where an appropriate isopentyloxy precursor reacts with a trifluoromethylated aniline derivative under specific conditions .

Industrial Production Methods

Industrial production of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(Isopentyloxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(isopentyloxy)-3-(trifluoromethyl)aniline can be contextualized by comparing it to structurally related trifluoromethyl-substituted anilines. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa Key Applications/Activities
This compound 3-CF₃, 4-O-isopentyl C₁₂H₁₆F₃NO 247.26 4.01 Intermediate in drug synthesis
3-(Trifluoromethyl)aniline 3-CF₃ C₇H₆F₃N 161.12 3.49 Antitumor agent precursor
4-(Trifluoromethyl)aniline 4-CF₃ C₇H₆F₃N 161.12 2.75 Urea/amide synthesis
2-(Trifluoromethyl)aniline 2-CF₃ C₇H₆F₃N 161.12 1.10* Cytotoxic agent (low selectivity)
4-Chloro-3-(trifluoromethoxy)aniline 3-OCF₃, 4-Cl C₇H₅ClF₃NO 235.57 N/A Biochemical reagent
N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline 2,6-NO₂, 4-CF₃ C₁₃H₈F₃N₃O₄ 327.22 <1.0† Plant tubulin inhibitor

*Predicted pKa ; †Estimated due to strong electron-withdrawing nitro groups.

Key Findings from Comparative Analysis

Electronic Effects :

  • The position of the trifluoromethyl group significantly impacts acidity. For example, 2-(trifluoromethyl)aniline (pKa ~1.10) is more acidic than 3- or 4-substituted analogs due to ortho-directing effects .
  • Nitro groups (e.g., in dinitroaniline derivatives) further lower pKa (<1.0), enhancing reactivity in electrophilic substitutions .

4-(Trifluoromethyl)aniline is a versatile intermediate for sulfonylurea derivatives with antimicrobial activity . this compound’s isopentyloxy group may reduce cytotoxicity compared to simpler analogs by modulating lipophilicity and metabolic stability .

Synthetic Utility :

  • 4-(Trifluoromethyl)aniline reacts with sulfonyl isocyanates under metal-free conditions to yield ureas in >80% yields .
  • Derivatives like N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline (from 3-(trifluoromethyl)aniline) show promise as kinase inhibitors but require optimization for selectivity .

Structural Modifications :

  • Chloro-trifluoromethoxy analogs (e.g., 4-chloro-3-(trifluoromethoxy)aniline) combine halogen and fluorinated groups for enhanced bioactivity, though their pKa profiles remain understudied .
  • Naphthyloxy-substituted analogs (e.g., 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline) exhibit improved π-π stacking in receptor binding, relevant to anticancer drug design .

Biological Activity

4-(Isopentyloxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C12H16F3NOC_{12}H_{16}F_3NO. It is characterized by the presence of a trifluoromethyl group and an isopentyloxy substituent on the aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogs of this compound have been evaluated for their efficacy against antibiotic-resistant bacteria. One study demonstrated that certain derivatives could inhibit efflux pumps in bacteria, enhancing the effectiveness of existing antibiotics like levofloxacin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways critical for cell survival and proliferation.

Toxicological Profile

Despite its potential therapeutic applications, understanding the toxicological profile is crucial. Preliminary assessments suggest that compounds with similar structures can exhibit cytotoxic effects at higher concentrations. For example, toxicity studies in animal models revealed significant adverse effects at doses exceeding certain thresholds .

Data Table: Biological Activities and Properties

Property/ActivityDescription
Molecular Formula C12H16F3NOC_{12}H_{16}F_3NO
Antimicrobial Efficacy Effective against resistant bacterial strains
Anticancer Potential Induces apoptosis in cancer cell lines
Mechanism of Action Enzyme inhibition and receptor modulation
Toxicity Level Cytotoxic at high concentrations

Case Study 1: Antimicrobial Activity

In a study assessing various aniline derivatives, it was found that this compound showed promising results in inhibiting bacterial growth when combined with traditional antibiotics. The combination therapy led to a significant reduction in bacterial load in murine models infected with resistant strains of Pseudomonas aeruginosa.

Case Study 2: Anticancer Effects

Another investigation focused on the effects of similar compounds on human breast cancer cells (MCF-7). The study reported that these compounds could reduce cell viability significantly through apoptosis induction mechanisms, suggesting a potential role in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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